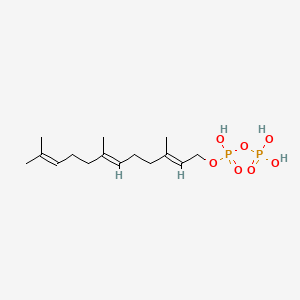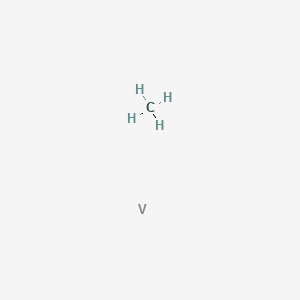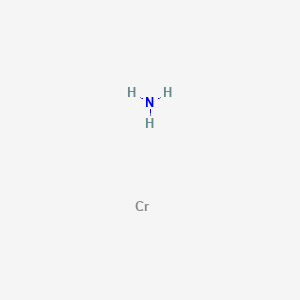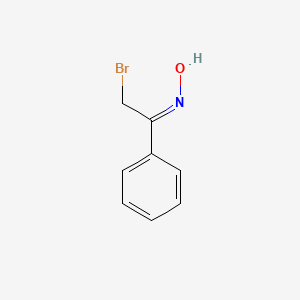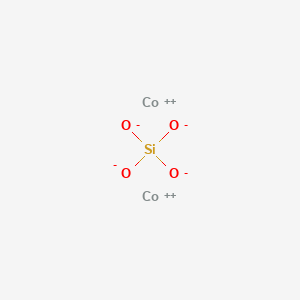
Aluminum silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aluminum silicate typically involves thermal, mechanical, or a combination of mechanical-thermal activation of chemical reactions. Recent progress highlights the use of combustion synthesis (CS) and mechanosynthesis (MS) for the production of micro and nano aluminum-based composites, which involve aluminum silicate. The combined mechanical-thermal synthesis (MTS) approach has enhanced the reaction kinetics and extended concentration limits, demonstrating the viability of producing advanced materials through these methods (B. S. Reddy, K. Das, & Siddhartha Das, 2007).
Applications De Recherche Scientifique
Biogeochemical Cycling
Aluminum silicate plays a crucial role in the biogeochemical cycling of silicon from land to ocean. Studies have highlighted the need to refine methodologies for determining biogenic silica (BSi) concentrations due to substantial contributions from nonbiogenic sources of silicon dissolving during alkaline extractions. Continuous analysis methods suggest that traditional extraction protocols may overestimate BSi content by dissolving nonbiogenic Si fractions, affecting interpretations especially in soil horizons, rivers, and coastal sediments (Barão et al., 2015).
Material Science Applications
Aluminum silicate-based nanostructures have potential applications as photocatalysts, luminophores, and sensors. The sol-gel method has been used to prepare NiO-Al2O3-SiO2 nanocomposites, showcasing the nanostructural properties beneficial for these applications (Antoshkina, Rakova, & Efremov, 2019).
Cement Production
The chemical-mineralogical composition and phase transformations of silicate systems in cement clinker production have been extensively studied. Using unenriched kaolin and fly ash as alumina-silica-containing components in the raw material mixtures demonstrates the potential for adjusting the kinetics and direction of phase transformations, which is crucial for cement technology (Tsybenko, Chernyak, Salnik, & Dorogan, 2018).
Corrosion Inhibition
Research has explored the use of silica sand modified aluminum composites to improve corrosion resistance and mechanical properties. This work has implications for the use of aluminum silicate in engineering applications, such as in the aerospace industry, where high strength-to-weight ratios are essential (Daniel-Mkpume et al., 2019). Additionally, surface modification techniques have been developed to improve the corrosion resistance of aluminum alloys, demonstrating the potential of silicate-based corrosion inhibitors derived from paddy residue (Mohamad, Jalar, & Othman, 2014).
Orientations Futures
Propriétés
Numéro CAS |
12428-46-5 |
|---|---|
Nom du produit |
Aluminum silicate |
Formule moléculaire |
Al2O9Si3 |
Poids moléculaire |
282.21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



